间-聚乙二醇3-酰氯

描述

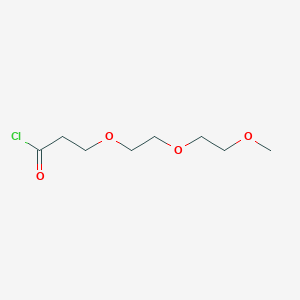

M-PEG3-acid chloride is a PEG derivative containing a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

In pharmaceutical R&D, m-PEG3-acid chloride plays a crucial role in the development of prodrugs, targeted drug delivery systems, and bioconjugates . Its exceptional reactivity allows for the facile modification of therapeutic agents .Molecular Structure Analysis

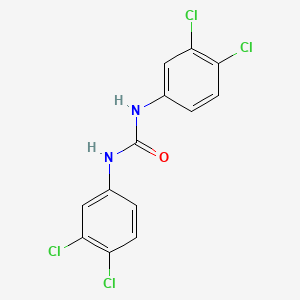

The chemical formula of m-PEG3-acid chloride is C8H15ClO4 . Its exact mass is 210.07 and its molecular weight is 210.650 . The elemental analysis shows that it contains C (45.61%), H (7.18%), Cl (16.83%), and O (30.38%) .Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG3-acid chloride can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This reaction is crucial in the development of prodrugs, targeted drug delivery systems, and bioconjugates .Physical And Chemical Properties Analysis

Lower acyl chlorides, such as m-PEG3-acid chloride, are colorless liquids with a strong odor . They dissolve in organic solvents like alcohol, ether, and chloroform . The boiling points and melting points of acyl chlorides are lower than those of the corresponding acids due to the lack of ability to form hydrogen bonds .科学研究应用

前药开发

在制药研发中,间-聚乙二醇3-酰氯在开发前药方面发挥着至关重要的作用 。前药是生物学上无活性的化合物,可在体内代谢生成活性药物。在开发前药中使用间-聚乙二醇3-酰氯可以提高药物的溶解度、稳定性和生物利用度。

靶向药物递送系统

间-聚乙二醇3-酰氯广泛用于创建靶向药物递送系统 。这些系统旨在将药物递送到体内的特定细胞或组织,从而提高药物的疗效并减少副作用。间-聚乙二醇3-酰氯的独特功能允许生物活性化合物有效且可控地与靶向配体偶联。

生物偶联

间-聚乙二醇3-酰氯是一种通用的、高反应性的试剂,用于生物偶联 。生物偶联涉及两种生物分子的共价键合,这通常用于开发治疗剂、诊断工具和疫苗。间-聚乙二醇3-酰氯中的羰基氯基团易于与各种亲核试剂反应,从而实现有效且可控的偶联。

生物偶联中不可裂解的连接体

间-聚乙二醇3-酰氯用作生物偶联中不可裂解的连接体 。它包含一个 -CH3 基团和一个通过线性聚乙二醇链连接的 COOH/羧酸基团。这使其成为创建稳定生物偶联物的理想连接体。

纳米颗粒功能化

间-聚乙二醇3-酰氯可用于纳米颗粒的功能化 。 例如,它已被用于合成负载二甲双胍的叶酸功能化 PLGA-PEG 纳米颗粒,用于治疗乳腺癌 。用间-聚乙二醇3-酰氯功能化纳米颗粒可增强其稳定性、生物相容性和靶向能力。

癌症治疗

研究表明,间-聚乙二醇3-酰氯在癌症治疗中具有潜力 。 例如,负载二甲双胍的叶酸功能化 PLGA-PEG 纳米颗粒已显示出对 MDA-MB-231 人乳腺癌细胞系的细胞毒性作用 。这表明间-聚乙二醇3-酰氯可以在提高癌症治疗的有效性方面发挥重要作用。

作用机制

Target of Action

m-PEG3-acid chloride is a PEG derivative containing a terminal carboxylic acid . The primary targets of m-PEG3-acid chloride are primary amine groups . These groups are prevalent in various biological molecules, making them a broad target for this compound.

Mode of Action

The terminal carboxylic acid of m-PEG3-acid chloride can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction allows m-PEG3-acid chloride to attach to a wide range of molecules, altering their properties and behavior.

Pharmacokinetics

It’s known that pegylation, the process of attaching peg chains like m-peg3-acid chloride to other molecules, can enhance the solubility, stability, and half-life of therapeutic agents . This suggests that m-PEG3-acid chloride could potentially improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecules it is attached to.

Result of Action

The result of m-PEG3-acid chloride’s action is the formation of a stable amide bond with primary amine groups . This can lead to the modification of therapeutic agents, enhancing their physicochemical properties, and facilitating the design of more effective and safer pharmaceuticals .

Action Environment

The action of m-PEG3-acid chloride is influenced by the presence of primary amine groups and activators such as EDC or DCC . The hydrophilic PEG spacer in m-PEG3-acid chloride increases its solubility in aqueous media , suggesting that it may be more effective in hydrophilic environments.

安全和危害

未来方向

M-PEG3-acid chloride is a versatile and highly reactive reagent, widely utilized in pharmaceutical research due to its unique functionality . As a member of the acid chloride family, it features a carbonyl chloride . It is expected to continue playing a crucial role in the development of prodrugs, targeted drug delivery systems, and bioconjugates .

生化分析

Biochemical Properties

m-PEG3-acid chloride plays a crucial role in biochemical reactions by facilitating the formation of stable amide bonds with primary amine groups. This reaction is essential for the conjugation of biomolecules, such as proteins and peptides, to PEG chains, thereby increasing their solubility and stability . The compound interacts with enzymes like EDC and DCC, which act as activators to promote the formation of amide bonds . These interactions are vital for the development of bioconjugates and targeted drug delivery systems .

Cellular Effects

m-PEG3-acid chloride influences various cellular processes by modifying the properties of biomolecules it conjugates with. For instance, the PEGylation of proteins and peptides using m-PEG3-acid chloride can enhance their stability and solubility, thereby improving their therapeutic efficacy . This modification can also reduce the immunogenicity of therapeutic proteins, making them less likely to be recognized and attacked by the immune system . Additionally, m-PEG3-acid chloride can impact cell signaling pathways and gene expression by altering the interactions between biomolecules and their cellular targets .

Molecular Mechanism

The molecular mechanism of m-PEG3-acid chloride involves the formation of stable amide bonds with primary amine groups on biomolecules. This reaction is facilitated by activators such as EDC and DCC, which promote the formation of a reactive intermediate that subsequently reacts with the amine group to form the amide bond . This modification can alter the properties of the biomolecule, such as its solubility, stability, and immunogenicity . Additionally, m-PEG3-acid chloride can interact with enzymes and other biomolecules, leading to changes in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG3-acid chloride can change over time due to its stability and degradation properties. The compound is stable under ambient conditions and can be stored for extended periods without significant degradation . Its reactivity may decrease over time, affecting the efficiency of the conjugation reactions . Long-term studies have shown that PEGylated biomolecules retain their enhanced properties, such as increased solubility and stability, over extended periods .

Dosage Effects in Animal Models

The effects of m-PEG3-acid chloride in animal models vary with different dosages. At low doses, the compound can effectively modify biomolecules without causing significant toxicity . At higher doses, m-PEG3-acid chloride may exhibit toxic effects, such as cellular damage and inflammation . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

m-PEG3-acid chloride is involved in metabolic pathways that facilitate the conjugation of biomolecules with PEG chains. The compound interacts with enzymes such as EDC and DCC, which promote the formation of stable amide bonds . These interactions can affect metabolic flux and metabolite levels by altering the properties of the modified biomolecules . Additionally, PEGylation can influence the pharmacokinetics and biodistribution of therapeutic agents, enhancing their efficacy and safety .

Transport and Distribution

Within cells and tissues, m-PEG3-acid chloride is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility, facilitating its distribution in aqueous environments . This property allows m-PEG3-acid chloride to reach its cellular targets and exert its effects efficiently . Additionally, the compound’s interactions with binding proteins can influence its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of m-PEG3-acid chloride is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on biomolecules . This localization is crucial for the compound’s activity and function, as it ensures that the modified biomolecules are present in the appropriate cellular context .

属性

IUPAC Name |

3-[2-(2-methoxyethoxy)ethoxy]propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO4/c1-11-4-5-13-7-6-12-3-2-8(9)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAOJSQBWUCVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indole-3-acetamide, 1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-pyridinyl)-2,5-dimethyl-alpha-oxo-](/img/structure/B1677346.png)

![Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B1677352.png)

![7-[(2,3-Dichlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B1677357.png)

![N-[3-(azepan-1-yl)propyl]-5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B1677361.png)

![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)

![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)